molecular formula C17H15Cl2N5OS B2424982 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide CAS No. 905798-01-8

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B2424982
CAS No.: 905798-01-8
M. Wt: 408.3
InChI Key: GANCCMIMFZNRDZ-UHFFFAOYSA-N
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Description

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C17H15Cl2N5OS and its molecular weight is 408.3. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5OS/c18-12-7-4-8-13(19)16(12)21-15(25)10-26-17-23-22-14(24(17)20)9-11-5-2-1-3-6-11/h1-8H,9-10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANCCMIMFZNRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be definitively identified. Compounds with similar structures, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal, anticancer, antiviral, and anti-inflammatory effects. These activities suggest that the compound may interact with a variety of biological targets.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets enzymes involved in inflammatory responses, it could potentially disrupt these pathways and reduce inflammation

Pharmacokinetics

It is known that similar compounds have low solubility in water but can dissolve in organic solvents such as ether, ethanol, and dichloromethane. This suggests that the compound may have similar properties, which could affect its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of the compound’s action will depend on its specific targets and mode of action. If the compound acts as an inhibitor of a particular enzyme, for example, it could lead to a decrease in the production of certain biochemicals, potentially leading to therapeutic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s solubility, stability, and interactions with its targets. Therefore, these factors should be carefully controlled during the compound’s synthesis and use.

Biological Activity

The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide (CAS Number: 13373-10-9) is a derivative of triazole and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and synthesis routes.

Chemical Structure and Properties

This compound features a triazole ring with a sulfanyl group and an acetamide moiety. Its molecular formula is C11H13N5OSC_{11}H_{13}N_5OS, with a molecular weight of 263.32 g/mol. The presence of the triazole ring is significant for its biological activity, as it is known to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Triazole Derivative AA549 (Lung carcinoma)8.107Inhibition of ERK1/2 signaling
Triazole Derivative BMCF7 (Breast cancer)10.0Induction of apoptosis via caspase activation
This compoundK562 (Leukemia)TBDTBD

The specific activity against the K562 cell line remains to be fully elucidated but is expected to involve similar pathways as those identified in other triazole derivatives.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Activation of caspases has been reported as a mechanism for inducing programmed cell death in cancer cells.
  • DNA Interaction : Some triazole derivatives interact with DNA or RNA, disrupting replication and transcription processes.

Case Studies

  • In Vitro Studies : A study involving a series of triazole derivatives reported that modifications in the benzyl group significantly affected cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups enhanced activity.
  • Structure-Activity Relationship (SAR) : An investigation into the SAR revealed that the positioning of substituents on the triazole ring plays a crucial role in determining biological activity. Compounds with halogen substitutions often exhibited increased potency.

Synthesis

The synthesis of this compound can be achieved through several steps:

  • Formation of Triazole Ring : Reacting hydrazine with an appropriate nitrile under acidic conditions.
  • Introduction of Benzyl Group : Nucleophilic substitution using benzyl halides.
  • Sulfanyl Group Attachment : Reaction with thiol compounds under basic conditions.

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